molecular formula C11H10S2 B3261734 4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene CAS No. 347248-59-3

4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene

Cat. No.: B3261734
CAS No.: 347248-59-3
M. Wt: 206.3 g/mol
InChI Key: CSCDOZXGEOLYNS-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic sulfur-containing heterocycles characterized by a fused bicyclic framework with an additional bridging sulfur atom. The core structure, tricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene, features two thiophene-like rings fused with a cyclohexene moiety. The 4,10-dimethyl substitution introduces steric and electronic effects that influence its reactivity and physical properties.

Properties

IUPAC Name

4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S2/c1-6-3-8-9-4-7(2)13-11(9)5-10(8)12-6/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCDOZXGEOLYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)CC3=C2C=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,10-Dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene is a complex organic compound notable for its unique tricyclic structure, which incorporates sulfur atoms. This compound has garnered attention in various fields, including chemistry and biology, due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
CAS Number 389-55-9
Molecular Formula C₉H₆S₂
InChI Key BSHCQCQFFCOGEC-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits a variety of biological activities that may have therapeutic implications:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound's unique structure allows it to bind to enzymes and receptors, influencing various biochemical pathways.

Antioxidant Properties

Compounds with tricyclic structures often display antioxidant activities due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

A review of recent literature reveals several studies exploring the biological activity of related compounds:

  • Study on Antimicrobial Effects : A study published in the Journal of Natural Products investigated the antimicrobial properties of sulfur-containing tricyclic compounds and found significant inhibition against various bacterial strains.
  • Antioxidant Activity Assessment : Research published in Phytochemistry assessed the antioxidant capabilities of similar dithiatricyclo compounds using DPPH radical scavenging assays, indicating a strong potential for therapeutic applications in oxidative stress management.
  • Enzyme Inhibition Studies : Another study focused on enzyme inhibition by sulfur-containing compounds reported promising results in inhibiting key enzymes involved in metabolic pathways related to cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure TypeNotable Activity
3,9-Dithiatricyclo[6.3.0.0^{2,5}]undeca-1(8)TricyclicAntimicrobial
5,9-Dithia-7-azatricyclo[6.3.0.02,6]undecaTricyclic + NitrogenAntioxidant

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between the target compound and related tricyclic sulfur heterocycles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4,10-Dimethyl-5,9-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene (Target) 4-Me, 10-Me; 5-S, 9-S C₁₃H₁₄S₂ 246.38 (estimated) Likely applications in organic electronics or agrochemicals due to sulfur stabilization .
Diethyl 3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate 4-COOEt, 10-COOEt; 3-S, 7-S, 11-S C₁₄H₁₂O₄S₃ 340.40 Boiling point: 485.4°C; flash point: 189°C; used in aggregation-induced emission materials .
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 4-Br, 10-Br; 7-octyl-N; 3-S, 11-S C₁₆H₁₉Br₂NS₂ 449.27 Potential use in optoelectronics; heavy halogen substituents enhance stability .
3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-7,7-dioxide 7-SO₂; 3-S, 11-S C₈H₂S₃O₂ 227.94 Sulfone group increases polarity; used in medicinal chemistry intermediates .
7-Octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7-octyl-N; 3-S, 11-S C₁₆H₂₁NS₂ 291.47 Long alkyl chain enhances solubility in nonpolar solvents; applications in polymer chemistry .

Structural and Functional Insights

Electronic Effects

  • Sulfur vs. In contrast, sulfone-containing analogs (e.g., 7,7-dioxide derivatives) exhibit reduced electron density, making them suitable for polar environments .
  • Halogen Substitution : Brominated derivatives (e.g., 4,10-dibromo analogs) show increased molecular weight and stability, likely due to halogen bonding and steric hindrance .

Steric Effects

  • Methyl vs. Long-Chain Alkyl : The target’s methyl groups impose minimal steric hindrance compared to octyl or hexyldecyl substituents in analogs . This difference affects packing efficiency in solid-state applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
Reactant of Route 2
4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene

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